6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
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Description
6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Anticancer and Anti-inflammatory Agents
Compounds related to pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show promise in cytotoxic evaluations against cancer cell lines such as HCT-116 and MCF-7 and inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Agents
Novel thiazolidinone derivatives, related to the structural framework of the compound , have been synthesized and shown antimicrobial activity against a range of bacterial strains such as Staphylococcus aureus, Bacillus cereus, and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida albicans (Patel, Kumari, & Patel, 2012).
Antitubercular Agents
Research into nitrogen-rich piperazine-pyrimidine-pyrazole hybrids has shown significant potential against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds have been synthesized and evaluated for their anti-tubercular activity, showing promising results in both in silico and in vitro studies (Vavaiya et al., 2022).
Properties
IUPAC Name |
12-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6-(3-methylphenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-3-25-7-9-26(10-8-25)19(29)12-17-14-31-22-24-20-18(21(30)27(17)22)13-23-28(20)16-6-4-5-15(2)11-16/h4-6,11,13,17H,3,7-10,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLPBPGQQFBOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC(=C5)C)C(=O)N23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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